molecular formula C10H13N3O6 B1666898 alpha-Glutamylthymine CAS No. 76567-27-6

alpha-Glutamylthymine

Cat. No. B1666898
CAS RN: 76567-27-6
M. Wt: 271.23 g/mol
InChI Key: XHGJNVZDOQDSDY-LURJTMIESA-N
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Description

Alpha-Glutamylthymine is a hypermodified base in DNA . It is a novel and potent compound that has been identified in the DNA of certain organisms .


Synthesis Analysis

The synthesis of alpha-Glutamylthymine involves complex biochemical systems. These systems are involved in oxidation, glycosylation, and other modifications of bases in DNA . The enzymes involved in the synthesis of hypermodified bases such as alpha-Glutamylthymine have remained enigmatic for several decades .


Chemical Reactions Analysis

Alpha-Glutamylthymine is involved in complex DNA base modifications . Gamma-Glutamyltranspeptidases, which are ubiquitous enzymes, catalyze the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine and the transfer of the released gamma-glutamyl group to amino acids or short peptides .

Scientific Research Applications

1. Protein Metabolism Regulation

Alpha-Glutamylthymine plays a crucial role in protein metabolism, including regulating gene expression, protein turnover, and anti-oxidative functions. It is significant in nutrient metabolism, immunity, and acid-base balance. In pathological conditions like infection, sepsis, and cancer, its concentrations are notably affected, raising questions about its role in muscle loss and negative nitrogen balance in critically ill patients (Xi et al., 2011).

2. Post-Translational Modification Identification

Alpha-Glutamylthymine is involved in post-translational modifications, such as 4-carboxyglutamate, which has significant roles in blood coagulation and is linked to various diseases like osteoporosis and atherosclerosis. The identification of these modifications is crucial for predicting glutamic acid carboxylation in amino acid stretches (Shah & Khan, 2020).

3. Metabolic Fate in Brain Function

Research on alpha-Glutamylthymine has explored its metabolic fate in the brain, particularly in the context of ammonia metabolism. It's been found to play a role in the cerebral uptake and metabolism of ammonia, which is crucial for understanding brain function and potential disorders related to ammonia metabolism (Cooper et al., 1979).

4. Cancer Cell Growth Influence

Alpha-G-Glutamylthymine has implications in cancer research, particularly in the context of cell growth. Studies have shown that cellular supply of glutamine, a related compound, is essential for the growth of certain cancer cell lines. By understanding the synthesis and utilization of glutamine and related compounds like alpha-Glutamylthymine, new targets for chemotherapy of certain cancers, such as gliomas and medulloblastomas, can be identified (Dranoff et al., 1985).

5. Plant Metabolism and Signaling

In plant biology, alpha-Glutamylthymine is central to amino acid metabolism. Its role extends to the synthesis of other amino acids and contributes to various metabolic and signaling processes within plants. Understanding its functions in plants can provide insights into agricultural practices and plant biology (Forde & Lea, 2007).

6. Post-Translational Modifications in Proteins

The compound is also significant in the study of post-translational modifications in proteins, as shown in rabbit elongation factor 1 alpha. These modifications are crucial in understanding protein function and regulation, which has broad implications in cell biology and disease treatment (Dever et al., 1989).

7. Nutritional Implications and Therapeutics

Alpha-Glutamylthymine has been explored for its nutritional implications, particularly in the context of glutaminolysis, which is the conversion of glutamine to other compounds. Understanding this process has implications in nutrition science and therapeutic applications, especially in conditions like cancer (Dúran & Hall, 2012).

8. Role in Glutamate Transport and Neurodegenerative Diseases

Research has also delved into the role of alpha-Glutamylthymine in glutamate transport, which is crucial for brain function and implicated in neurodegenerative diseases like ALS and Alzheimer's disease. Understanding this can aid in developing strategies to manage these diseases (Gegelashvili & Schousboe, 1997).

properties

IUPAC Name

(2S)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c14-7(15)2-1-6(9(17)18)11-3-5-4-12-10(19)13-8(5)16/h4,6,11H,1-3H2,(H,14,15)(H,17,18)(H2,12,13,16,19)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGJNVZDOQDSDY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CNC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)CN[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997907
Record name N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Glutamylthymine

CAS RN

76567-27-6
Record name alpha-Glutamylthymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076567276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LM Iyer, D Zhang, A Maxwell Burroughs… - Nucleic acids …, 2013 - academic.oup.com
… We also predict the enzymes involved in synthesis of hypermodified bases such as alpha-glutamylthymine and alpha-putrescinylthymine that have remained enigmatic for several …
Number of citations: 113 academic.oup.com
H Oliveira, R Domingues, B Evans, JM Sutton… - Viruses, 2022 - mdpi.com
… /putrescinyl thymine pyrophosphorylase clade 3 domain (InterPro: IPR041271) that is predicted to be involved in the catalysis of the hyper-modified bases alpha-glutamylthymine, …
Number of citations: 11 www.mdpi.com
RA Manderville, AM Kropinski - … and Protocols, Volume 2 Molecular and …, 2009 - Springer
DNA base compositional analysis is something which is rarely undertaken today, but it is still a useful criterion for phage taxonomy. A variety of techniques are described including …
Number of citations: 6 link.springer.com

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